N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894038-75-6
VCID: VC6930442
InChI: InChI=1S/C21H17Cl2N5O2S/c1-12-2-5-15(23)10-17(12)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-6-14(22)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Molecular Formula: C21H17Cl2N5O2S
Molecular Weight: 474.36

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

CAS No.: 894038-75-6

VCID: VC6930442

Molecular Formula: C21H17Cl2N5O2S

Molecular Weight: 474.36

* For research use only. Not for human or veterinary use.

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894038-75-6

Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in scientific research. Its molecular formula is C20H20Cl2N4O2S, and it has a molecular weight of approximately 452.36 g/mol. This compound belongs to the oxalamide class, which is known for diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide typically involves several steps. While specific reaction conditions or yields are often documented in chemical literature or patents related to similar compounds, detailed synthesis protocols are not readily available in the public domain.

Biological Activities

Oxalamide derivatives, including this compound, have shown potential in various biological applications:

  • Antimicrobial Activity: Similar compounds have demonstrated significant inhibition against bacterial strains, suggesting potential applications in antibiotic development.

  • Anticancer Activity: The unique combination of substituents may allow for selective receptor binding, influencing pathways involved in cancer proliferation.

Biological ActivityTargetEffectiveness
AntimicrobialBacteriaSignificant inhibition
AnticancerCancer cellsCytotoxic effects observed

Mechanism of Action

The mechanism of action of this compound is primarily linked to its interaction with specific biological targets. These interactions may involve binding to proteins or enzymes, altering their activity through mechanisms such as hydrogen bonding or π-stacking interactions due to its aromatic components.

Research and Development

Further research is needed to fully explore the potential applications of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in various disease models.

CAS No. 894038-75-6
Product Name N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Molecular Formula C21H17Cl2N5O2S
Molecular Weight 474.36
IUPAC Name N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Standard InChI InChI=1S/C21H17Cl2N5O2S/c1-12-2-5-15(23)10-17(12)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-6-14(22)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Standard InChIKey ZVKLDBGQIJFPFE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Solubility not available
PubChem Compound 18564797
Last Modified Aug 18 2023

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